N-[(1R,2R)-2-Hydroxycyclohexyl]acetamide
Overview
Description
N-[(1R,2R)-2-Hydroxycyclohexyl]acetamide is a chemical compound with the molecular formula C8H15NO2.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-[(1R,2R)-2-Hydroxycyclohexyl]acetamide can be synthesized through the amino protection of (1R,2R)-(-)-2-amino cyclohexanol. The process involves adding 12 grams of (1R,2R)-(-)-2-amino cyclohexanol to a reactor with 100 milliliters of anhydrous ethanol. Then, 22 grams of acetic anhydride is slowly added, and the mixture is refluxed for 30 minutes. The solvent is removed under reduced pressure to obtain (1R,2R)-N-acetyl cyclohexylamine with a yield of 92% and a melting point of 155.7-156.7°C .
Industrial Production Methods
Industrial production methods for this compound are not well-documented. the synthesis process described above can be scaled up for industrial applications, considering the reaction conditions and reagents used.
Chemical Reactions Analysis
Types of Reactions
N-[(1R,2R)-2-Hydroxycyclohexyl]acetamide undergoes various chemical reactions, including:
Substitution Reactions: The hydroxyl group on the cyclohexanol ring can be substituted with other functional groups.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering its chemical structure and properties.
Common Reagents and Conditions
Substitution Reactions: Benzyl chloride can be used to achieve benzyloxymethylation of the hydroxyl group on the cyclohexanol ring.
Oxidation and Reduction Reactions: Common oxidizing agents like potassium permanganate and reducing agents like sodium borohydride can be used.
Major Products Formed
Substitution Reactions: The major product formed is (1R,2R)-(-)-2-(N-acetyl)benzyloxymethylamine.
Oxidation and Reduction Reactions: The products formed depend on the specific reagents and conditions used.
Scientific Research Applications
N-[(1R,2R)-2-Hydroxycyclohexyl]acetamide has several scientific research applications, including:
Chemistry: It serves as an intermediate in the synthesis of various compounds.
Biology: The compound’s biological activity makes it a valuable pharmacophore in drug development.
Medicine: It is used in the synthesis of drugs for cardiovascular, tumor, and nervous system treatments.
Mechanism of Action
The mechanism of action of N-[(1R,2R)-2-Hydroxycyclohexyl]acetamide involves its interaction with molecular targets and pathways in the body. The compound’s effects are mediated through its role as a pharmacophore, influencing various biological processes.
Comparison with Similar Compounds
Similar Compounds
(1R,2R)-(-)-2-Amino Cyclohexanol: A key intermediate in the synthesis of N-[(1R,2R)-2-Hydroxycyclohexyl]acetamide.
(1R,2R)-(-)-2-(N-Acetyl)benzyloxymethylamine: A product formed from the substitution reaction involving this compound.
Uniqueness
This compound is unique due to its specific chemical structure and its role as an intermediate in pharmaceutical synthesis. Its versatility in undergoing various chemical reactions and its applications in multiple scientific fields highlight its significance.
Properties
IUPAC Name |
N-[(1R,2R)-2-hydroxycyclohexyl]acetamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c1-6(10)9-7-4-2-3-5-8(7)11/h7-8,11H,2-5H2,1H3,(H,9,10)/t7-,8-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGGYRMQIIFNGRR-HTQZYQBOSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1CCCCC1O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1CCCC[C@H]1O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.